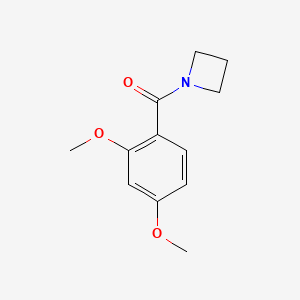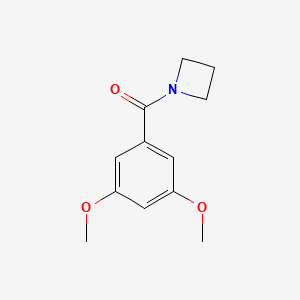
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCC is a piperidine derivative that has been found to have various biochemical and physiological effects, making it an important compound for research purposes. In
Mécanisme D'action
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to an increase in dopamine signaling. This mechanism of action is similar to that of cocaine, which is a well-known dopamine transporter inhibitor.
Biochemical and Physiological Effects:
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has been found to increase locomotor activity, induce hyperthermia, and increase the release of dopamine in the brain. 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has also been found to have anxiogenic effects, which means that it induces anxiety-like behavior in animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide is its high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide is its potential for abuse due to its similarity to cocaine in terms of its mechanism of action.
Orientations Futures
There are several future directions for research on 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide. One of the main areas of research is the development of new drugs based on 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide on the brain and the body. Additionally, there is a need for further research on the potential for abuse of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide and the development of strategies to prevent its misuse.
Conclusion:
In conclusion, 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide and its potential for abuse.
Méthodes De Synthèse
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide can be synthesized by the reaction of 4-phenylpiperidine with 2-bromo-propane-1-amine followed by the reaction with carboxylic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide is in the field of neuropharmacology. 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide has been found to have a high affinity for the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This property of 4-phenyl-N-propan-2-ylpiperidine-1-carboxamide makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
Propriétés
IUPAC Name |
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-15(18)17-10-8-14(9-11-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGURYQPBKCFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-propan-2-ylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)










